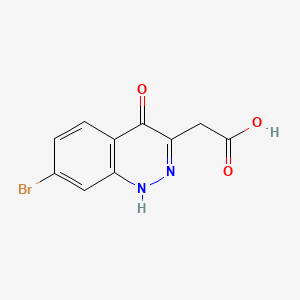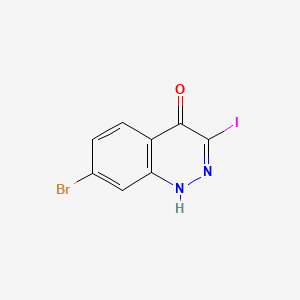
7-Bromo-3-iodocinnolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-iodocinnolin-4(1H)-one is a heterocyclic organic compound that contains both bromine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-iodocinnolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and iodine atoms into the cinnolinone core.
Cyclization: Formation of the cinnolinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products would depend on the specific reactions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-3-chlorocinnolin-4(1H)-one
- 7-Bromo-3-fluorocinnolin-4(1H)-one
Uniqueness
The presence of both bromine and iodine atoms in 7-Bromo-3-iodocinnolin-4(1H)-one might confer unique reactivity and properties compared to similar compounds with different halogens.
Propriétés
Formule moléculaire |
C8H4BrIN2O |
|---|---|
Poids moléculaire |
350.94 g/mol |
Nom IUPAC |
7-bromo-3-iodo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4BrIN2O/c9-4-1-2-5-6(3-4)11-12-8(10)7(5)13/h1-3H,(H,11,13) |
Clé InChI |
ZRGWBETYIIDZTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)NN=C(C2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


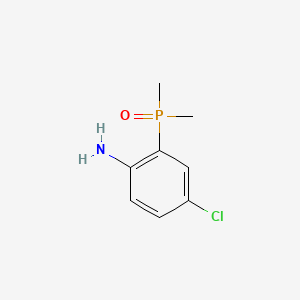
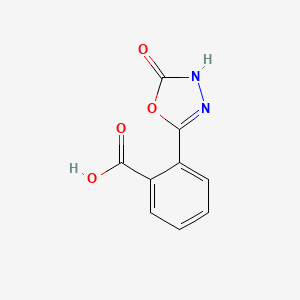

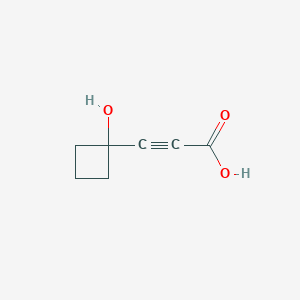
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)

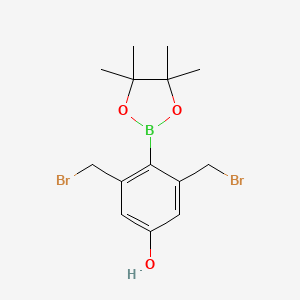
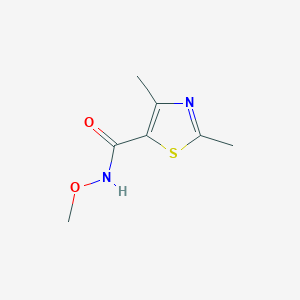
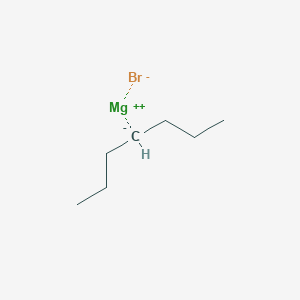
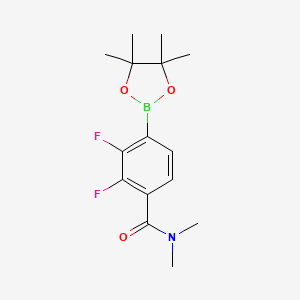
![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)

![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
